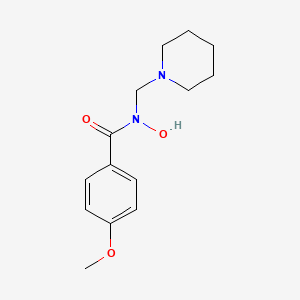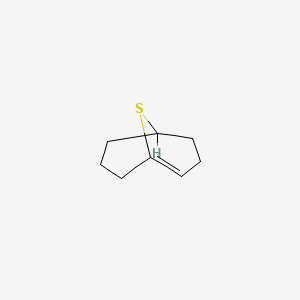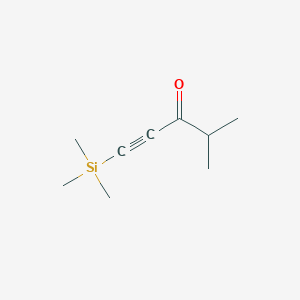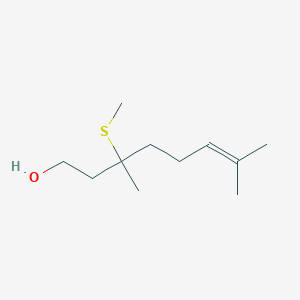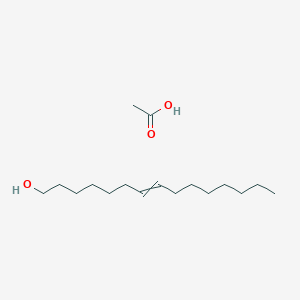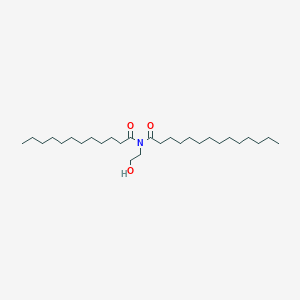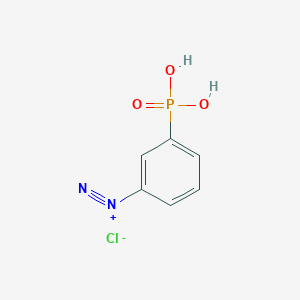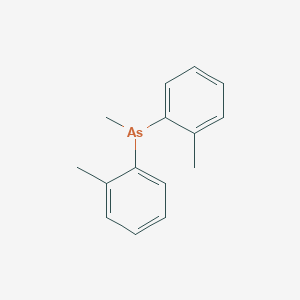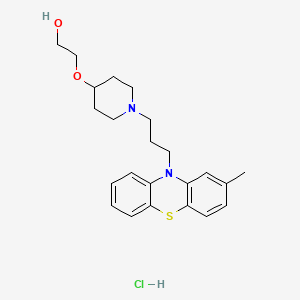
Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 3-chloro-1-naphthalenyl group through an amino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-naphthylamine with benzoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the amide bond between the amine and carboxylic acid groups.
Another approach involves the use of protecting groups to selectively functionalize the naphthalene ring before coupling it with benzoic acid. This method allows for greater control over the reaction conditions and can yield higher purity products.
Industrial Production Methods
Industrial production of benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-amino-: This compound is structurally similar but lacks the 3-chloro-1-naphthalenyl group.
Benzoic acid, 3-chloro-: This compound has a chlorine substituent on the benzoic acid ring but does not have the naphthalenyl group.
Tolfenamic acid: This compound is an aminobenzoic acid derivative with a similar structure but different substituents.
Uniqueness
Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- is unique due to the presence of both the 3-chloro-1-naphthalenyl group and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, leading to unique biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
51671-05-7 |
|---|---|
Formule moléculaire |
C17H12ClNO2 |
Poids moléculaire |
297.7 g/mol |
Nom IUPAC |
2-[(3-chloronaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H12ClNO2/c18-12-9-11-5-1-2-6-13(11)16(10-12)19-15-8-4-3-7-14(15)17(20)21/h1-10,19H,(H,20,21) |
Clé InChI |
BUSHGHMSCCWJSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2NC3=CC=CC=C3C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)

